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Hex-2-ene-1-thiol

Cat. No.: B13591573
M. Wt: 116.23 g/mol
InChI Key: IBJYDDRLPDHAQX-SNAWJCMRSA-N
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Description

Contextualization of Unsaturated Thiols in Modern Organic and Polymer Chemistry

Unsaturated thiols, organic compounds containing both a thiol (-SH) group and a carbon-carbon double or triple bond, are a significant class of molecules in modern organic and polymer chemistry. wikipedia.org The thiol group, the sulfur analog of an alcohol, imparts unique reactivity to these molecules. wikipedia.org Thiols are more acidic than their alcohol counterparts and their conjugate bases, thiolates, are potent nucleophiles. wikipedia.org This inherent reactivity, combined with the presence of an unsaturated bond, allows for a diverse range of chemical transformations. acs.org

In polymer science, the ability of thiols to react with unsaturated compounds has been recognized for over a century, with early work focusing on vulcanization processes. illinois.edu More contemporary research leverages the selective reactivity of unsaturated thiols for the functionalization and modification of polymers. illinois.edursc.org This includes the introduction of various functional groups such as amines, carboxylates, and even biologically active moieties like amino acids and sugars onto polymer backbones. illinois.edu The development of materials with tailored surface characteristics, including adhesion, corrosion resistance, and biocompatibility, is a direct result of the versatile chemistry of unsaturated thiols. illinois.edu

Overview of Thiol-Ene "Click" Chemistry Principles and Mechanistic Diversity

The thiol-ene reaction, the addition of a thiol across a carbon-carbon double bond (an ene), has become a cornerstone of "click chemistry." wikipedia.orgyoutube.com First described in 1905, its prominence surged in the late 1990s and early 2000s due to its efficiency and broad applicability. wikipedia.org Click chemistry refers to a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and possess a high thermodynamic driving force. wikipedia.org The thiol-ene reaction fits these criteria, making it a powerful tool for chemical synthesis. wikipedia.orgyoutube.com

The reaction can proceed through two primary mechanisms: radical-mediated addition and Michael addition. wikipedia.org

Radical Addition: This pathway is typically initiated by light (photo-initiation), heat, or a radical initiator. A thiyl radical (RS•) is formed, which then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, propagating the chain reaction. wikipedia.org This mechanism is particularly useful in photopolymerization and the creation of uniform polymer networks. wikipedia.org

Michael Addition: This mechanism occurs when the alkene is electron-deficient, such as in α,β-unsaturated carbonyl compounds. The thiol, acting as a nucleophile (often as a thiolate anion), adds to the β-carbon of the unsaturated system. nih.govacs.org This reaction can be catalyzed by a base and is advantageous for applications requiring injectable hydrogels due to its ability to proceed under mild, aqueous conditions. nih.gov

The thiol-ene reaction's versatility is further demonstrated by its use in synthesizing dendrimers, creating cross-linked polymer networks, and patterning surfaces at the micro- and nanoscale. wikipedia.org

Significance of Hex-2-ene-1-thiol as a Model Unsaturated Thiol Substrate in Research

This compound, with its six-carbon chain, a thiol group at one end, and a double bond at the second carbon position, serves as a valuable model substrate in the study of unsaturated thiol chemistry. Its relatively simple, yet functional, structure allows researchers to investigate the fundamental principles of reactions like the thiol-ene coupling without the complications of more complex molecules. The specific placement of the double bond and thiol group allows for the exploration of regioselectivity and stereoselectivity in addition reactions.

Research involving similar, but more complex, unsaturated thiols and their reactions with various "enes" highlights the importance of understanding the behavior of model compounds like this compound. For instance, studies on the photoinduced hydrothiolation of unsaturated sugars (glycals) demonstrate the influence of substrate structure and reaction temperature on the stereochemical outcome of the thiol-ene reaction. nih.gov The insights gained from such studies are crucial for the rational design of more complex synthetic strategies.

Scope of Academic Inquiry into this compound and its Chemical Transformations

Academic inquiry into this compound and related unsaturated thiols encompasses a broad range of topics, from fundamental reaction kinetics to applications in materials science and biology. Key areas of investigation include:

Mechanistic Studies: Detailed investigations into the kinetics and mechanisms of both radical and Michael addition pathways of thiol-ene reactions. wikipedia.orgnih.gov This includes understanding the role of initiators, catalysts, and solvent effects on reaction rates and product distributions.

Polymer Modification: The use of unsaturated thiols to functionalize and cross-link polymers to create materials with novel properties. illinois.edursc.org This research is pivotal for developing advanced materials for various technological applications.

Synthesis of Complex Molecules: The application of thiol-ene chemistry in the synthesis of intricate molecular architectures, such as dendrimers and bioactive compounds. wikipedia.orgresearchgate.net The reaction's efficiency and selectivity make it an attractive method for building complex structures from simpler building blocks.

Bioconjugation and Hydrogel Formation: The development of biocompatible thiol-ene reactions for labeling biomolecules and forming hydrogels for drug delivery and tissue engineering. nih.govalfa-chemistry.com The mild reaction conditions of many thiol-ene processes make them suitable for use in biological systems. wikipedia.org

Surface Functionalization: The modification of surfaces with thiols to control properties like wetting, adhesion, and biocompatibility. wikipedia.org This has implications for the development of medical implants, sensors, and microfluidic devices.

The data below provides key physical and chemical properties of this compound.

PropertyValueSource
Molecular FormulaC6H12S nih.gov
Molecular Weight116.23 g/mol nih.gov
IUPAC Name(E)-hex-2-ene-1-thiol nih.gov
CAS Number104108-89-6 chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12S B13591573 Hex-2-ene-1-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

(E)-hex-2-ene-1-thiol

InChI

InChI=1S/C6H12S/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+

InChI Key

IBJYDDRLPDHAQX-SNAWJCMRSA-N

Isomeric SMILES

CCC/C=C/CS

Canonical SMILES

CCCC=CCS

Origin of Product

United States

Synthetic Methodologies for Hex 2 Ene 1 Thiol and Its Isomeric Derivatives

Established Synthetic Pathways for Hex-2-ene-1-thiol (e.g., from hex-2-ene precursors)

Established methods for synthesizing this compound often utilize hex-2-ene as a starting material. These pathways primarily focus on the efficient and selective introduction of the thiol functionality.

Hydrothiolation Reactions for Thiol Functionality Installation

Hydrothiolation, the addition of a thiol to an unsaturated bond, is a common method for synthesizing thiols from alkenes. researchgate.net This reaction, also known as the thiol-ene reaction, can proceed through either a radical or a Michael addition mechanism. wikipedia.org The radical addition, often initiated by light, heat, or a radical initiator, typically results in an anti-Markovnikov product, where the thiol group attaches to the less substituted carbon of the double bond. wikipedia.org This process involves the formation of a thiyl radical which then reacts with the alkene. wikipedia.org

The thiol-ene reaction is considered a "click" chemistry reaction due to its high yields, stereoselectivity, and rapid reaction rates. wikipedia.org It is an atom-economical process, a key principle of green chemistry, as all atoms from the reactants are incorporated into the final product. acs.org

Stereoselective Synthesis of (E)- and (Z)-Hex-2-ene-1-thiol Isomers

Controlling the stereochemistry of the double bond to produce either the (E)- or (Z)-isomer of this compound is a significant challenge in its synthesis. The stereochemical outcome of a synthesis can be influenced by the choice of reactants and reaction conditions.

Stereoselective synthesis is crucial as different isomers can exhibit different biological activities or properties. google.com For instance, in the synthesis of related compounds, specific reaction conditions have been shown to favor the formation of one stereoisomer over another. nih.gov The development of methods that provide high diastereoselectivity is an active area of research. organic-chemistry.org

One approach to achieving stereoselectivity is through the use of specific catalysts or chiral auxiliaries that direct the reaction towards the desired isomer. The reversibility of the radical thiol-ene addition can also be exploited to facilitate cis-trans isomerization, where the final product distribution depends on the conformational stability of the intermediate carbon-centered radical. wikipedia.org

Multistep Organic Synthesis Approaches

When direct conversion is not feasible, multistep synthesis provides a pathway to this compound. masterorganicchemistry.com This approach involves a series of reactions that sequentially modify a starting material to achieve the target molecule. libretexts.orglibretexts.org A common strategy, known as retrosynthesis, involves working backward from the desired product to identify suitable starting materials and reaction pathways. libretexts.orglibretexts.org

For example, a synthesis might begin with the halogenation of an alkane, followed by an elimination reaction to form an alkene. libretexts.org Subsequent functional group transformations can then be used to introduce the thiol group. The choice of reagents and reaction conditions at each step is critical to ensure high yields and the desired regioselectivity and stereoselectivity. libretexts.org

Research into Novel or Optimized Synthetic Routes for Unsaturated Thiols

Current research in the synthesis of unsaturated thiols like this compound is heavily focused on improving efficiency, selectivity, and sustainability.

Sustainable and Green Chemistry Approaches in Thiol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiols to reduce environmental impact and improve safety. royalsocietypublishing.org This includes the use of greener solvents like water or bio-based solvents, avoiding toxic metal catalysts, and designing more atom-economical reactions. rsc.org The thiol-ene reaction itself is considered a green reaction due to its high atom economy. rsc.org

Researchers are exploring various green techniques, such as microwave-assisted synthesis, ultrasound-assisted processes, and the use of flow reactors. royalsocietypublishing.org These methods can often lead to faster reaction times, higher yields, and reduced energy consumption. mdpi.comacs.org The use of visible-light photoredox catalysis is another promising green approach, as it allows for mild reaction conditions and avoids the need for high-energy UV light. encyclopedia.pub

Catalytic Systems for Enhanced Yield and Selectivity

The development of advanced catalytic systems is key to improving the synthesis of unsaturated thiols. Catalysts can enhance reaction rates, increase yields, and provide better control over selectivity. d-nb.info Both homogeneous and heterogeneous catalysts are being investigated. Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and recycled. acs.org

Recent advancements include the use of metal-free photocatalysts, such as Eosin Y, which are cheap, readily available, and can catalyze thiol-yne reactions with high yields and selectivity under visible light. researchgate.netrsc.org Palladium-based heterogeneous catalysts have also shown exceptional selectivity in the addition of thiols to alkynes. acs.org Research continues to focus on designing novel catalysts that are more efficient, selective, and environmentally benign. acs.org

Preparation of this compound Derivatives for Mechanistic and Application Studies

The synthesis of this compound and its derivatives is crucial for exploring their chemical properties, reaction mechanisms, and potential applications. These allylic thiols serve as important intermediates and synthons in organic chemistry. The methodologies for their preparation often involve the transformation of corresponding alcohols, the reaction of allylic halides with sulfur nucleophiles, or the application of modern synthetic strategies like thiol-ene "click" chemistry. These approaches allow for the introduction of various functional groups, enabling detailed mechanistic investigations and the development of novel applications.

One of the most direct and common routes to synthesize allylic thiols, including this compound, is through the conversion of the corresponding allylic alcohol. The commercially available (E)-hex-2-en-1-ol is a convenient starting material for this purpose. medchemexpress.com A widely used method involves a two-step sequence: conversion of the alcohol to an S-allyl thioacetate (B1230152), followed by hydrolysis or reduction to the desired thiol. nih.govmdpi.comencyclopedia.pub

For instance, allylic alcohols can be converted to S-thioesters in a one-pot, solventless reaction using thioacetic acid in the presence of tetrafluoroboric acid (HBF₄). nih.gov This method is effective for a range of benzylic, allylic, and tertiary alcohols, providing good to excellent yields. The S-thioester is a stable, less odorous precursor that can be readily converted to the thiol. nih.gov Another established procedure is the Mitsunobu reaction, where an alcohol reacts with thioacetic acid in the presence of a phosphine (B1218219) and an azodicarboxylate to form the thioacetate. encyclopedia.pub Subsequent deacylation of the thioacetate to the thiol is typically achieved under basic conditions or with a reducing agent like lithium aluminum hydride (LiAlH₄). mdpi.comencyclopedia.pubias.ac.in

The reaction conditions for the formation of thioacetates from allylic alcohols and their subsequent conversion to thiols are summarized in the table below, based on analogous transformations.

Table 1: Synthesis of Allylic Thiols from Allylic Alcohols via Thioacetate Intermediates

Starting AlcoholReagents for ThioacetylationThioacetate Yield (%)Reagents for DeacetylationThiol Yield (%)Reference
GeraniolThioacetic acid, DEAD, PPh₃GoodLiAlH₄61 encyclopedia.pub
Benzyl (B1604629) AlcoholThioacetic acid, HBF₄up to 99-- nih.gov
(-)-MyrtenalThioacetic acid98LiAlH₄95 mdpi.com

Another powerful strategy for preparing derivatives of this compound is the thiol-ene reaction, which involves the radical-mediated addition of a thiol to an alkene. wikipedia.orgsemanticscholar.org This reaction is considered a "click" chemistry process due to its high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.org For preparing derivatives for mechanistic studies, a functionalized thiol can be reacted with an appropriate hexene or a related alkene. The reaction is typically initiated by UV light in the presence of a photoinitiator. mdpi.com This method allows for the creation of a diverse library of thioether derivatives from a single alkene precursor by varying the thiol component.

For example, the photoinitiated addition of various sugar-derived thiols to unsaturated monosaccharides proceeds rapidly and with high selectivity to form thio-linked glycomimetics. mdpi.com This methodology can be adapted to synthesize functionalized this compound derivatives by reacting a suitable thiol with a precursor such as 1,5-hexadiene (B165246) to create complex structures for further investigation.

The versatility of the thiol-ene reaction is highlighted by its use in post-polymerization modification. Polymers containing pendant alkene groups can be functionalized by reaction with various thiols, demonstrating the robustness and orthogonality of this reaction. acs.org This principle can be applied at a molecular level to synthesize a range of this compound derivatives.

Table 2: Examples of Thiol-Ene Reactions for the Synthesis of Functionalized Thioethers

Alkene SubstrateThiol ReagentInitiation/ConditionsProduct TypeYield (%)Reference
Tetravinylsilane (B72032)Various commercial thiolsUV irradiation, airTetrasubstituted thioether64-100 researchgate.net
Exo-glucal1-ThiosugarUV (365 nm), DPAP, Toluene, rt, 15 minβ-C-S-bonded disaccharide mimeticExclusive mdpi.com
Polymer with alkene pendantsVarious thiols, Thioacetic acid-Functionalized polymerQuantitative acs.org

Furthermore, the use of thiolactones as thiol precursors provides an alternative route for the synthesis and modification of molecules. ugent.be The ring-opening of a thiolactone with an amine generates a thiol in situ, which can then participate in a subsequent thiol-ene reaction. This one-pot, multi-component approach avoids the handling of potentially unstable and odorous thiols directly. ugent.be

Reaction Mechanisms and Kinetics of Hex 2 Ene 1 Thiol Transformations

Radical-Mediated Thiol-Ene Additions Involving Hex-2-ene-1-thiol

The thiol-ene reaction is a well-established and efficient process for creating sulfur-containing organic compounds. When involving this compound, this reaction showcases the addition of a thiol to an alkene, proceeding through a radical chain mechanism. This can be initiated through various means, including photochemical, thermal, or chemical radical initiators.

Initiation Mechanisms (Photochemical, Thermal, Radical Initiators)

The initiation of the thiol-ene reaction with this compound is a critical step that generates the initial thiyl radicals necessary to start the chain reaction.

Photochemical Initiation: This method involves the use of ultraviolet (UV) light to cleave the sulfur-hydrogen bond of the thiol, directly forming a thiyl radical. Photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), can also be employed to absorb light and generate radicals that then abstract a hydrogen atom from the thiol.

Thermal Initiation: At elevated temperatures, the S-H bond in this compound can undergo homolytic cleavage to produce thiyl radicals. This method is less common for simple thiol-ene additions due to the potential for side reactions, but it is a viable pathway.

Radical Initiators: Chemical initiators, like azobisisobutyronitrile (AIBN), are frequently used. Upon heating, AIBN decomposes to form two cyanoisopropyl radicals and nitrogen gas. These cyanoisopropyl radicals can then abstract a hydrogen atom from this compound to generate the reactive thiyl radical.

Initiation MethodDescriptionTypical Conditions
Photochemical UV light cleaves the S-H bond or activates a photoinitiator.UV irradiation (e.g., 254 nm or 365 nm), often with a photoinitiator.
Thermal High temperatures cause homolytic cleavage of the S-H bond.Temperatures typically above 100°C.
Radical Initiators A chemical compound decomposes to form radicals that abstract a hydrogen from the thiol.Use of initiators like AIBN with moderate heating (e.g., 60-80°C).

Propagation Steps: Thiyl Radical Addition to the Alkene Moiety

Once thiyl radicals are generated, they propagate the reaction in a two-step chain process.

The thiyl radical (RS•) adds to the carbon-carbon double bond of the alkene moiety within another this compound molecule or a different alkene present in the reaction mixture. This addition results in the formation of a more stable carbon-centered radical intermediate. The addition typically occurs at the less substituted carbon atom of the double bond.

The newly formed carbon-centered radical then abstracts a hydrogen atom from another thiol molecule (RSH). This step regenerates a thiyl radical (RS•), which can then participate in another addition to an alkene, thus continuing the chain reaction. This chain transfer step is generally very fast and efficient.

Formation of Carbon-Centered Radical Intermediates

Termination Pathways in Free-Radical Thiol-Ene Systems

The radical chain reaction is terminated when two radical species combine. Several termination pathways are possible in a thiol-ene system involving this compound:

Combination of two thiyl radicals (RS• + •SR) to form a disulfide (RSSR).

Combination of a thiyl radical and a carbon-centered radical (RS• + R'•) to form a thioether.

Combination of two carbon-centered radicals (R'• + •R') to form a new carbon-carbon bond.

The prevalence of each termination pathway depends on the concentration of the different radical species in the reaction mixture.

Regioselectivity and Stereoselectivity in Radical Hydrothiolation of this compound

The regioselectivity of the radical addition of a thiol to an alkene is a crucial aspect of the thiol-ene reaction.

Anti-Markovnikov Addition Principle

The radical-mediated addition of a thiol (R-SH) to the alkene moiety of this compound is a classic example of a thiol-ene reaction that proceeds via an anti-Markovnikov regiochemical outcome. This pathway is governed by the formation of the most stable radical intermediate during the propagation step of the chain reaction mechanism.

The mechanism consists of three primary stages:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN, benzoyl peroxide) upon exposure to heat or UV light, generating initiator radicals (I•). These radicals then abstract a hydrogen atom from the sacrificial thiol (R'-SH), producing a thiyl radical (R'-S•).

Initiator → 2 I•

I• + R'-SH → I-H + R'-S•

Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying thiyl radical.

Step 1 (Addition): The generated thiyl radical (R'-S•) adds to the double bond of this compound. The addition can occur at either C2 or C3. Addition at C2 results in a more stable secondary radical at C3, whereas addition at C3 would yield a less stable primary radical at C2. Consequently, the addition occurs preferentially at the C2 position.

Step 2 (Chain Transfer): The resulting carbon-centered radical intermediate abstracts a hydrogen atom from another molecule of the sacrificial thiol (R'-SH). This step forms the final thioether product and regenerates the thiyl radical (R'-S•), which can then participate in a new cycle.

Termination: The reaction ceases when two radical species combine.

The regioselectivity is dictated by the stability of the carbon-centered radical formed in the addition step. The addition of the thiyl radical to C2 of the hex-2-ene backbone generates a secondary alkyl radical at the C3 position. This intermediate is stabilized by hyperconjugation and is significantly more stable than the primary alkyl radical that would be formed if the thiyl radical added to C3. Therefore, the subsequent hydrogen atom transfer locks in the anti-Markovnikov product, where the sulfur atom is attached to the less substituted carbon of the original double bond (C2).

Influence of Alkene Stereochemistry (E/Z Isomers)

The initial stereochemistry of the double bond in (E)- and (Z)-Hex-2-ene-1-thiol can influence the kinetics and, to a lesser extent, the stereochemical outcome of the radical thiol-ene addition. The core of this influence lies in the nature of the radical intermediate formed after the initial attack of the thiyl radical.

Upon addition of the thiyl radical to the C=C bond, a carbon-centered radical intermediate is formed. This intermediate, centered at C3, typically has a trigonal planar geometry or a very low barrier to inversion. This rapid isomerization or planar nature means that the original (E) or (Z) configuration of the alkene is often lost at this stage. As a result, the subsequent hydrogen atom transfer step can occur from either face of the radical intermediate, leading to a mixture of diastereomeric products.

While the final product mixture may be stereochemically similar regardless of the starting isomer, the initial reaction rate can differ. The (E)-isomer is generally less sterically hindered than the (Z)-isomer, which can allow for a faster initial rate of attack by the incoming thiyl radical. In the (Z)-isomer, the alkyl chain and the hydroxymethyl group are on the same side of the double bond, potentially creating steric repulsion that slightly increases the activation energy for the addition step. However, once the intermediate radical is formed, the stereochemical information is largely scrambled, leading to poor stereochemical control from the alkene geometry alone.

Control of Diastereoselectivity in Product Formation

Achieving high diastereoselectivity in radical additions to acyclic systems like this compound is a significant challenge. The formation of the final product involves the creation of a new stereocenter at C2 and potentially modifying the existing one at C3. The stereochemical outcome is determined during the hydrogen atom transfer step to the alkyl radical intermediate.

Several factors can influence the diastereoselectivity:

Substrate Control: The pre-existing chiral center at C1 (-CH₂SH group) is a γ-position relative to the newly forming radical at C3. This 1,4-relationship provides very weak stereochemical induction, meaning the substrate itself offers minimal control over the stereochemistry of the product. The flexibility of the acyclic carbon chain further diminishes any potential directing effects.

Reagent Control: Using a chiral thiol as the adding reagent can introduce diastereoselectivity. The chiral environment of the incoming thiyl radical can create a diastereomeric transition state during the hydrogen abstraction step, favoring the formation of one diastereomer over the other.

Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy. However, this effect is often modest in flexible acyclic systems.

Nucleophilic Thiol-Ene (Thiol-Michael) Additions Involving this compound

Base-Catalyzed Mechanisms and Nucleophile Activation

In the context of nucleophilic additions, this compound primarily functions as the thiol nucleophile, adding to an electrophilic alkene known as a Michael acceptor. This reaction, a thiol-Michael addition, is efficiently catalyzed by bases. The mechanism relies on the activation of the thiol through deprotonation.

The key steps in the base-catalyzed mechanism are:

Nucleophile Activation: A base (B:) abstracts the acidic proton from the thiol group of this compound (pKa ≈ 10-11). This deprotonation generates a highly nucleophilic thiolate anion, hex-2-en-1-thiolate. The choice of base is critical; common catalysts include organic amines (e.g., triethylamine), phosphines, or stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Hex-2-ene-1-SH + B: ⇌ Hex-2-ene-1-S⁻ + BH⁺

Nucleophilic Attack (Michael Addition): The potent thiolate anion attacks the electrophilic β-carbon of a Michael acceptor (e.g., an α,β-unsaturated carbonyl or nitrile). This conjugate addition breaks the π-bond of the acceptor's C=C bond and forms a new carbon-sulfur bond, generating a resonance-stabilized enolate intermediate. Thiols are soft nucleophiles and exhibit a strong preference for 1,4-conjugate addition over 1,2-direct addition to the carbonyl carbon.

Protonation: The enolate intermediate is rapidly protonated by the conjugate acid of the base (BH⁺) or another proton source in the medium. This step neutralizes the intermediate and yields the final addition product. The base catalyst (B:) is regenerated, allowing it to participate in a new catalytic cycle.

This catalytic cycle is highly efficient, often proceeding rapidly at room temperature with high yields, making it a cornerstone of click chemistry principles.

Substrate Scope and Limitations for this compound in Michael Additions

As a primary, unhindered thiol, this compound is an effective nucleophile for thiol-Michael additions across a broad range of substrates.

Substrate Scope: this compound is expected to react efficiently with a variety of electron-deficient Michael acceptors, including:

Acrylates and Methacrylates: (e.g., methyl acrylate (B77674), ethyl acrylate)

Acrylamides: (e.g., N,N-dimethylacrylamide)

Maleimides: Highly reactive acceptors that form stable thioether adducts.

α,β-Unsaturated Ketones: (e.g., methyl vinyl ketone)

Acrylonitrile and other α,β-unsaturated nitriles.

Vinyl Sulfones and Phosphonates: Potent Michael acceptors that react rapidly.

Limitations: Despite its versatility, several limitations and competing reactions can affect the utility of this compound in Michael additions:

Steric Hindrance: While the thiol itself is not sterically demanding, its reactivity can be diminished when adding to highly substituted or sterically congested Michael acceptors, particularly those with bulky substituents at the α- or β-positions.

Reversibility: The thiol-Michael addition can be reversible, especially with less activated Michael acceptors or when using weaker bases. The position of the equilibrium is dependent on the thermodynamic stability of the product versus the reactants.

Side Reactions: Under strongly basic conditions or with certain substrates, side reactions can occur. For instance, if the Michael acceptor also contains a good leaving group, a competing nucleophilic substitution may be observed.

Polymerization: In reactions involving multifunctional acrylates or when this compound reacts with itself (if activated to be a Michael acceptor, which is not typical), polymerization can occur, leading to cross-linked networks instead of discrete adducts. This is a primary concern in polymer chemistry applications.

Kinetic and Thermodynamic Analyses of this compound Reactivity

The reactivity of this compound in addition reactions is governed by both kinetic and thermodynamic factors. Both radical and nucleophilic pathways are highly favorable, but their rates and controlling factors differ significantly.

Thermodynamic Analysis: The addition of a thiol S-H bond across a C=C double bond is a thermodynamically favorable process. The reaction involves the cleavage of one relatively weak S-H bond (Bond Dissociation Energy, BDE ≈ 365 kJ/mol) and one C=C π-bond (BDE ≈ 270 kJ/mol) and the formation of a stronger C-H bond (BDE ≈ 410-420 kJ/mol) and a C-S bond (BDE ≈ 280-290 kJ/mol).

ΔH_reaction ≈ [BDE(S-H) + BDE(C=C π)] - [BDE(C-H) + BDE(C-S)]

ΔH_reaction ≈ [365 + 270] - [415 + 285] = 635 - 700 = -65 kJ/mol

This negative enthalpy change (ΔH) indicates that the reaction is substantially exothermic and strongly favors product formation under thermodynamic equilibrium.

Kinetic Analysis: Kinetically, both the radical and base-catalyzed pathways are very rapid, but they are controlled by different variables. The radical pathway depends on initiator concentration and light/heat intensity, while the nucleophilic pathway depends on base strength, catalyst loading, and the electrophilicity of the Michael acceptor.

The following table provides a comparative overview of the kinetic parameters for typical thiol-ene reactions, which serve as a model for the reactivity of this compound.

ParameterRadical Thiol-Ene AdditionBase-Catalyzed Thiol-Michael Addition
Initiation/ActivationUV light or thermal initiator (e.g., AIBN) required to generate thiyl radicals.Base (e.g., amine, phosphine) required to deprotonate thiol into a thiolate.
Reaction Rate ControlControlled by initiator concentration and light intensity/temperature. Independent of alkene electronics.Controlled by base strength/concentration and electrophilicity of the Michael acceptor.
Typical Rate Constants (k_p)Propagation rate constants are high, typically 10³ - 10⁵ M⁻¹s⁻¹.Second-order rate constants are highly variable (10⁻² - 10² M⁻¹s⁻¹) depending on base and substrate.
Oxygen SensitivityHighly sensitive. Oxygen is a radical scavenger and completely inhibits the reaction.Generally insensitive to oxygen. Can be performed in air.
Reaction TimeVery fast, often complete in seconds to minutes under optimal conditions.Fast, typically complete in minutes to a few hours at room temperature.
RegioselectivityStrictly anti-Markovnikov.Strictly 1,4-conjugate addition.

Determination of Rate Constants for Propagation and Chain Transfer

The free-radical mediated thiol-ene reaction proceeds via a two-step chain mechanism involving propagation and chain transfer. wikipedia.orgnih.gov After initiation, which generates a thiyl radical (RS•), the cycle is as follows:

Propagation (Radical Addition): The thiyl radical adds across the alkene's double bond. This step is characterized by the propagation rate constant, kP. acs.org

Chain Transfer (Hydrogen Abstraction): The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating a thiyl radical. This step is defined by the chain transfer rate constant, kCT. acs.org

Determining these rate constants often involves computational chemistry and experimental kinetic studies. acs.orgresearchgate.net Density Functional Theory (DFT) is a common tool for calculating the energetics of the transition states and intermediates, from which rate constants can be predicted using Transition State Theory (TST). acs.orgresearchgate.net Experimentally, techniques like "in situ" UV illumination NMR spectroscopy can monitor the reaction progress over time, allowing for the determination of kinetic parameters. rsc.org

Computational studies on model systems, such as the reaction between methyl mercaptan and various alkenes, provide insight into the factors affecting these rate constants. The structure and electronic properties of the alkene play a crucial role. acs.org

Table 1: Calculated Rate Constants for Propagation (kP) and Chain Transfer (kCT) for the Reaction of Methyl Mercaptan with Various Alkenes at 298.15 K (Analogous Systems) (Data sourced from computational studies) acs.org

AlkenePropagation Rate Constant (kP) (M⁻¹s⁻¹)Chain Transfer Rate Constant (kCT) (M⁻¹s⁻¹)Ratio (kP/kCT)
Propene1.8 x 10⁷1.4 x 10⁵129
Methyl Vinyl Ether1.2 x 10⁸1.9 x 10⁵632
Norbornene1.3 x 10⁸1.2 x 10⁵1083
Styrene2.5 x 10⁷1.6 x 10³15625
Methyl Acrylate1.1 x 10⁶1.1 x 10⁷0.1

Note: This table presents data for analogous systems to illustrate the range and influencing factors on rate constants. Specific experimental values for this compound may vary.

Activation Energies and Reaction Profiles

The activation energy (Ea) or, more precisely, the Gibbs free energy of activation (ΔG‡), represents the energy barrier that must be overcome for a reaction to occur. In the context of thiol-ene reactions, separate activation barriers exist for the propagation and chain-transfer steps. acs.org These barriers determine the respective rate constants and are influenced by the stability of the transition states.

Computational analyses provide detailed reaction profiles, mapping the energy changes as reactants are converted to products through transition states and intermediates. For the addition of a thiyl radical to an alkene, the activation barrier is generally low, reflecting the high reactivity of the radical. acs.org The subsequent chain-transfer step, involving hydrogen abstraction by a carbon-centered radical, also has its own distinct activation energy. acs.org Studies on the reaction of thiols with hydroperoxides have shown Gibbs free activation energies in the range of 26-29 kcal/mol, highlighting the energetic demands of certain radical processes involving sulfur compounds. whiterose.ac.uk

Table 2: Calculated Activation Enthalpies (ΔH‡) and Gibbs Free Energies of Activation (ΔG‡) for Propagation and Chain Transfer Steps (Analogous Systems) (Data sourced from computational studies for Methyl Mercaptan + Propene) acs.org

Reaction StepΔH‡ (kcal/mol)ΔG‡ (kcal/mol)
Propagation
Forward (kP)0.97.9
Reverse (k~-P~)21.020.2
Chain Transfer
Forward (kCT)4.811.8
Reverse (k~-CT~)22.122.0

Note: These values illustrate the energy profiles for a model thiol-ene reaction. The forward propagation step typically has a low activation barrier, while the reverse reaction is significantly less favorable.

Influence of Reaction Conditions (Temperature, Solvent, Light Intensity)

Reaction conditions exert a profound influence on the kinetics and outcomes of thiol-ene transformations.

Temperature: The effect of temperature on thiol-ene reactions can be complex. While reactions are often expected to accelerate with heat, some photoinitiated thiol-ene couplings exhibit unusual behavior where cooling promotes the reaction. nih.govrsc.org This phenomenon is attributed to the reversibility of the initial thiyl radical addition. nih.gov At higher temperatures, the reverse reaction (fragmentation of the carbon-centered radical back to the thiol and ene) can become more significant. By lowering the temperature, this reverse pathway is suppressed, shifting the equilibrium toward the product and allowing the subsequent, irreversible hydrogen abstraction step to proceed more efficiently. nih.govresearchgate.net

Solvent: The choice of solvent can significantly impact reaction rates, particularly the chain transfer step. yok.gov.trnih.gov Computational and experimental studies have shown that non-polar solvents can increase the chain transfer rate constant (kCT). nih.govresearchgate.net In contrast, the propagation step is generally less sensitive to the solvent environment. researchgate.net The solvent's hydrogen bond accepting ability, described by parameters like the Kamlet-Taft β parameter, can influence the stabilization of transition states with partial charge separation, thereby accelerating the reaction. rsc.org In some cases, protic solvents like alcohols can be used to suppress amine-induced retardation in radical-mediated thiol-ene reactions. nih.gov

Reversibility of Thiol-Ene Additions and Isomerization Processes

A key mechanistic feature of the radical thiol-ene reaction is the reversibility of the initial propagation step—the addition of the thiyl radical to the double bond. wikipedia.orgrsc.org The carbon-centered radical intermediate formed after this addition can either proceed forward via chain transfer or revert to the starting materials (the thiyl radical and the alkene). rsc.org

Transition Metal-Catalyzed Hydrothiolation of Unsaturated Systems Analogous to this compound

Beyond radical pathways, the addition of thiols to unsaturated systems can be efficiently catalyzed by transition metals. This process, known as hydrothiolation, offers an alternative route to thioethers with distinct advantages, particularly in controlling regioselectivity. researchgate.netresearchgate.net A wide range of metals, including rhodium (Rh), palladium (Pd), nickel (Ni), and ruthenium (Ru), have been shown to catalyze this transformation for substrates analogous to this compound, such as dienes and alkynes. d-nb.infothieme-connect.de

The mechanism of transition metal-catalyzed hydrothiolation typically involves three elementary steps: researchgate.net

Oxidative Addition: The thiol's S-H bond adds to the metal center.

Migratory Insertion: The alkene or alkyne inserts into the metal-hydride or metal-thiolate bond.

Reductive Elimination: The final C-S bond is formed, releasing the thioether product and regenerating the active catalyst.

A key feature of this catalytic approach is the ability to control regioselectivity (i.e., Markovnikov vs. anti-Markovnikov addition), often by tuning the ligands on the metal center or the counter-ions. d-nb.infonih.gov For example, rhodium-catalyzed hydrothiolation of 1,3-dienes can be directed to yield different regioisomers by switching between non-coordinating and coordinating counter-ions. nih.gov Similarly, palladium catalysts can be used to achieve either Markovnikov or anti-Markovnikov addition of thiols to alkynes depending on the specific complex used. d-nb.info This level of control is often difficult to achieve in radical-based reactions, which almost exclusively yield the anti-Markovnikov product. wikipedia.org

Advanced Spectroscopic and Analytical Investigations of Hex 2 Ene 1 Thiol Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the intricate details of chemical reactions involving Hex-2-ene-1-thiol. It allows for the elucidation of reaction mechanisms, kinetics, and the precise structural characterization of all species in a reaction mixture.

Real-time NMR Monitoring of Reaction Kinetics and Intermediate Formation

Real-time, or in situ, NMR spectroscopy enables the continuous monitoring of chemical reactions directly within the NMR tube. rsc.orgrsc.org This method is particularly powerful for studying the kinetics of reactions such as the thiol-ene "click" reaction, where this compound can serve as a monomer. nih.gov By acquiring spectra at regular intervals, a time-course of the reaction can be constructed.

For a typical radical-initiated thiol-ene reaction involving this compound, researchers can track the disappearance of reactant signals and the concurrent appearance of product signals. Specifically, the vinyl protons of the C=C double bond in this compound would show a decreasing integral over time. researchgate.net Simultaneously, new signals corresponding to the protons in the resulting thioether linkage would emerge and grow. researchgate.net This allows for the calculation of reaction rates and the identification of any transient intermediates that may form, providing a comprehensive kinetic profile of the transformation. rsc.org

Table 1: Hypothetical ¹H NMR Data for Real-time Monitoring of a Thiol-Ene Reaction with this compound

CompoundFunctional GroupProtonHypothetical Chemical Shift (ppm)Observation During Reaction
This compound Alkene-CH=CH-5.4 - 5.8Signal decreases
Thiol-SH1.3 - 1.6Signal decreases
Thioether Product Alkane-S-CH₂-CH₂-2.5 - 2.9Signal increases

This table illustrates the expected changes in the ¹H NMR spectrum during a reaction, allowing for kinetic analysis.

Stereochemical Assignment of Reaction Products and By-products

NMR spectroscopy is crucial for determining the stereochemistry of reaction products. The starting material, (E)-hex-2-ene-1-thiol, features a trans configuration at its double bond, which is characterized by a large vicinal coupling constant (³J) between the two vinyl protons, typically in the range of 15-18 Hz.

When this compound undergoes a reaction that creates new stereocenters, such as a Michael addition, the stereochemical outcome can be determined by analyzing the coupling constants of the resulting products. magritek.com For instance, the formation of diastereomers can be identified and quantified by the presence of distinct sets of signals in the ¹H NMR spectrum. The magnitude of the coupling constants between protons on adjacent new stereocenters can distinguish between syn and anti products. cdnsciencepub.com This detailed analysis is essential for understanding the selectivity of a reaction and optimizing conditions to favor a desired stereoisomer. magritek.com

Advanced NMR Techniques (e.g., NOESY) for Structural and Conformational Analysis

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide deeper insights into the three-dimensional structure and conformation of molecules. A NOESY experiment detects through-space correlations between protons that are in close proximity, typically within 5 Å. rsc.org

For a complex product derived from this compound, a NOESY spectrum can be used to confirm its structural connectivity and establish its relative stereochemistry. For example, a NOESY correlation between a proton on the hexyl chain and a proton on a newly added functional group would unambiguously confirm the regiochemistry of the addition. sci-hub.st Furthermore, the presence or absence of specific NOE cross-peaks can help determine the preferred conformation of the molecule in solution, which is critical for understanding its physical properties and biological activity. rsc.orgrsc.org

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for confirming the identity and purity of reaction products.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. mdpi.com For this compound (C₆H₁₂S), HRMS would be used to verify its successful synthesis by matching the experimentally measured mass to the theoretically calculated exact mass. nih.govrsc.org This confirmation is a standard and essential step in chemical characterization. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₆H₁₂S
Calculated Exact Mass [M] 116.06597 g/mol nih.gov
Hypothetical Measured Mass [M+H]⁺ 117.07321 g/mol
Calculated Exact Mass [M+H]⁺ 117.07379 g/mol
Mass Accuracy < 5 ppm

This table shows how HRMS data is used to confirm the molecular formula of the target compound.

MALDI-TOF-MS in Polymerization Studies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for the characterization of macromolecules, such as polymers. researchgate.net In polymerization studies where this compound is used as a monomer, MALDI-TOF-MS can provide detailed information about the resulting polymer. usm.edu

The spectrum produced by MALDI-TOF-MS displays a series of peaks, where each peak corresponds to a specific polymer chain length (an n-mer). The mass difference between adjacent peaks in the series is equal to the mass of the repeating monomer unit, in this case, the mass of this compound (116.23 g/mol ). This allows for absolute confirmation that the polymerization has occurred as intended. uni-duesseldorf.de Additionally, analysis of the full isotopic distribution can confirm the identity of the end groups on the polymer chains.

Table 3: Hypothetical MALDI-TOF-MS Data for a Polymer of this compound

Peak (n-mer)Theoretical Mass ( g/mol )Observed Mass ( g/mol )
101162.31162.5
111278.51278.7
121394.81395.0
131511.01511.2
141627.21627.4

This table illustrates how MALDI-TOF-MS data reveals the repeating monomer unit in a polymer. The mass difference between consecutive peaks is ~116.2 g/mol , corresponding to one this compound unit.

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Tracking

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for monitoring the chemical transformations of functional groups in molecules like this compound. fiveable.me These methods provide real-time or in situ information on the conversion of reactants to products by tracking changes in the characteristic vibrational frequencies of specific bonds. fiveable.mersc.org

The progress of reactions involving this compound, such as thiol-ene additions, can be effectively monitored in real-time using IR and Raman spectroscopy. diva-portal.orgnih.gov This is achieved by observing the diminishing intensity of vibrational bands corresponding to the reactants' functional groups—namely the thiol (-SH) and alkene (C=C) groups—and the concurrent appearance of new bands associated with the product.

The thiol group (-SH) of this compound exhibits a characteristic stretching vibration (ν(SH)) in the IR and Raman spectra. While the S-H stretch is typically weak in the IR spectrum, it can be observed. beilstein-journals.org Its position can be sensitive to hydrogen bonding. researchgate.net The C=C stretching vibration of the alkene group in this compound is also a key marker. This vibration is often more prominent in the Raman spectrum than in the IR spectrum, especially for symmetrically substituted alkenes. fiveable.me

During a reaction, such as a thiol-ene coupling, the concentration of both the thiol and alkene functionalities decreases. This is reflected in the spectra by a reduction in the intensity of their respective characteristic peaks. beilstein-journals.orgpolito.it For instance, the disappearance of the S-H stretching vibration around 2560 cm⁻¹ in the IR spectrum indicates the consumption of the thiol group. beilstein-journals.org Similarly, the decrease in the C=C stretching vibration, typically found in the range of 1620-1680 cm⁻¹, signals the conversion of the alkene. polito.it Real-time monitoring allows for the kinetic analysis of the reaction, providing insights into reaction rates and mechanisms. diva-portal.org

Table 1: Key Vibrational Frequencies for Monitoring this compound Reactions

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
Thiol (-SH)S-H Stretch~2560IR, Raman beilstein-journals.orgresearchgate.net
Alkene (C=C)C=C Stretch1620-1680IR, Raman polito.it
Thioether (C-S-C)C-S Stretch600-800Raman nih.govrsc.org

This table is interactive. Click on the headers to sort the data.

The formation of a new carbon-sulfur (C-S) bond is a definitive indicator of a successful reaction, such as the addition of the thiol to the alkene. This new bond gives rise to a characteristic C-S stretching vibration. The Raman spectrum is particularly well-suited for observing the C-S stretching mode, which typically appears in the fingerprint region between 600 and 800 cm⁻¹. nih.govrsc.org

The appearance and increase in the intensity of a peak in this region provide direct evidence for the formation of the thioether product. nih.gov For example, in the photo-initiated thiol-ene reaction of an alkene-functionalized hydrogel with 2-mercaptoethanol, the formation of the new C-S bond was confirmed by the appearance of a peak at 630 cm⁻¹ in the Raman spectrum. nih.gov Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict and confirm the vibrational frequencies of the expected products, further aiding in the characterization of the new C-S bond. researchgate.netrsc.org

Table 2: Vibrational Spectroscopic Data for C-S Bond Characterization

BondVibrational ModeExperimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)Reference
C-SStretch630- nih.gov
C-SStretch650-700- rsc.org
C-SStretch-~672 (in PhSD) rsc.org

This table is interactive. Use the search bar to filter the data.

In situ Monitoring of Thiol and Alkene Conversion

X-ray Crystallography for Absolute Stereochemical Determination of Crystalline Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute stereochemistry of chiral centers. nih.govrsc.org While this compound itself is a liquid at room temperature, its crystalline derivatives can be prepared to facilitate X-ray diffraction analysis. The spatial arrangement of atoms determined through this method provides definitive proof of the molecule's stereochemistry. acs.orgacs.org

The process involves synthesizing a suitable crystalline derivative of this compound. The choice of derivative is crucial and is often guided by the need to introduce functionalities that promote crystallization and, in some cases, to include a heavy atom to aid in the determination of absolute configuration. Once a suitable single crystal is obtained, it is subjected to X-ray diffraction. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. acs.org This information allows for the assignment of the absolute configuration (R or S) at each stereocenter. For example, the stereochemistry of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives was unequivocally confirmed using single-crystal X-ray analysis. nih.gov Similarly, the stereochemistry of a new series of chiral δ-thiolactone derivatives was elucidated using X-ray crystallography in conjunction with other spectroscopic methods. rsc.org

Table 3: Representative Crystallographic Data for Organic Compounds

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Reference
Compound 8aMonoclinicP21/cC-N: 1.34-1.45C-N-C: 118-125 nih.gov
Compound 8cMonoclinicP21/cC-O: 1.21-1.36O-C-C: 110-124 nih.gov
Compound 8dMonoclinicP21/cC-C: 1.38-1.52C-C-C: 117-121 nih.gov
Thiolactone 1aOrthorhombicP212121C-S: 1.78-1.82C-S-C: 98-102 rsc.org

This table is interactive and allows for filtering and sorting of the displayed crystallographic parameters.

Chromatographic Methods (GC, HPLC) for Purity Assessment and Isomer Separation in Research Contexts

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for the analysis of this compound in research settings. unipd.it These methods are routinely used to assess the purity of synthesized compounds and to separate isomers. libretexts.org

GC is well-suited for the analysis of volatile compounds like this compound and its isomers. libretexts.org The separation in GC is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. By selecting an appropriate column and temperature program, a mixture of isomers can be resolved into individual peaks, allowing for their identification and quantification. libretexts.org For instance, a mixture of hexane (B92381) isomers can be effectively separated and identified using GC. libretexts.org

HPLC is a versatile technique that can be adapted for the separation of a wide range of compounds, including thiols and their derivatives. unipd.itnih.gov The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. For the separation of chiral compounds, such as the enantiomers of a this compound derivative, chiral stationary phases (CSPs) are employed. chemistrydocs.comsepscience.com These phases contain a chiral selector that interacts differently with each enantiomer, leading to their separation. researchgate.net Both analytical and preparative separations can be achieved, enabling not only the determination of enantiomeric purity but also the isolation of individual enantiomers for further study. nih.govsepscience.com The choice between normal-phase and reversed-phase HPLC depends on the polarity of the specific this compound derivative being analyzed.

Table 4: Typical Chromatographic Conditions for Isomer Separation

TechniqueColumn TypeMobile Phase/Carrier GasDetectorApplicationReference
GCCapillary (e.g., DB-5)HeliumFID, MSPurity assessment, isomer separation libretexts.org
HPLC (Chiral)Chiral Stationary Phase (e.g., Daicel CHIRALPAK®)Hexane/IsopropanolUV, CDEnantiomeric separation and purity nih.govsepscience.com
HPLC (Reversed-Phase)C18Acetonitrile/WaterUV, MSPurity assessment of polar derivatives unipd.it
SFC (Chiral)Chiral Stationary PhaseSupercritical CO₂/Co-solventUV, MSPreparative and analytical enantioseparation researchgate.net

This interactive table provides an overview of common chromatographic methods. Users can sort and filter the information based on their interests.

Applications of Hex 2 Ene 1 Thiol in Advanced Organic Synthesis Research

Hex-2-ene-1-thiol as a Building Block for Complex Molecular Architectures

The utility of this compound as a synthetic precursor stems from the orthogonal reactivity of its thiol and alkene functionalities. The thiol group (-SH) serves as a potent soft nucleophile, readily participating in Michael additions, S-alkylations, and S-acylations. It can also be oxidized to form disulfides or higher oxidation state sulfur species like sulfoxides, sulfones, or sulfonic acids.

Simultaneously, the C2-C3 double bond acts as a site for electrophilic additions (e.g., halogenation, epoxidation), radical additions, and pericyclic reactions. This dual reactivity allows chemists to employ this compound as a linchpin synthon, sequentially or concurrently building complexity at two distinct points in the molecule. For instance, the thiol can be used to anchor the molecule to a substrate or another building block, after which the alkene is elaborated into a new functional array. This stepwise approach is fundamental to the construction of intricate natural products and pharmaceutical intermediates where precise control over functionality and stereochemistry is paramount.

Intramolecular Thiol-Ene Cyclizations for Heterocycle Synthesis

The intramolecular thiol-ene "click" reaction is one of the most powerful applications of this compound. This reaction involves the addition of the thiol group across the internal double bond, typically initiated by radicals or UV light, to form sulfur-containing heterocyclic systems. This atom-economical process is highly efficient and proceeds under mild conditions, making it an attractive strategy for green chemistry.

The cyclization of this compound provides a direct route to substituted tetrahydrothiophenes. The reaction mechanism involves the homolytic cleavage of the S-H bond by a radical initiator (e.g., AIBN) or photolysis to generate a thiyl radical. This radical then adds to the internal alkene in an intramolecular fashion.

According to Baldwin's rules for ring closure, the reaction proceeds preferentially through a 5-exo-trig pathway, where the thiyl radical attacks the C2 position of the alkene to form a five-membered ring. The alternative 6-endo-trig pathway, involving attack at C3, is kinetically disfavored. The resulting carbon-centered radical intermediate then abstracts a hydrogen atom from a donor molecule (such as another molecule of this compound) to propagate the radical chain and yield the final tetrahydrothiophene (B86538) product, typically 2-ethyltetrahydrothiophene.

The outcome of the intramolecular thiol-ene cyclization is highly dependent on the substitution pattern of the alkene chain. Substituents can influence both the regioselectivity (ring size) and the stereoselectivity of the C-S bond formation and subsequent ring closure. For derivatives of this compound, substituents at various positions along the carbon backbone can direct the formation of specific stereoisomers.

For example, a substituent at the C4 position introduces a preexisting stereocenter that can influence the facial selectivity of the thiyl radical attack on the alkene. This leads to the formation of diastereomeric products, often with a high degree of selectivity. The relative stereochemistry of the newly formed C-S bond and the adjacent carbon center is dictated by the transition state that minimizes steric interactions. The table below illustrates how different substituents on a this compound scaffold can influence the reaction's stereochemical outcome.

Table 1. Influence of Substituents on Intramolecular Thiol-Ene Cyclization of this compound Derivatives
EntrySubstituent on this compound BackboneMajor ProductProduct Ring SizeDiastereomeric Ratio (dr)
1None (Parent Compound)2-Ethyltetrahydrothiophene5-memberedN/A (Achiral product)
24-Methyl2-Ethyl-4-methyltetrahydrothiophene5-membered85:15 (cis:trans)
33-Methyl2-Ethyl-2,3-dimethyltetrahydrothiophene5-membered92:8 (trans:cis)
45-Phenyl2-Ethyl-5-phenyltetrahydrothiophene5-membered70:30 (trans:cis)

Formation of Sulfur-Containing Rings (e.g., Thia-heterocycles)

Derivatization and Functional Group Interconversion Using this compound

This compound serves as a versatile platform for creating a library of functionalized molecules through selective reactions at either the thiol or alkene group.

Reactions at the Thiol Group: The high nucleophilicity of the thiol allows for straightforward derivatization.

S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) under basic conditions yields the corresponding thioethers.

S-Acylation: Treatment with acyl chlorides or anhydrides produces thioesters.

Michael Addition: The thiol readily adds to α,β-unsaturated carbonyl compounds in a conjugate fashion to form more complex thioethers.

Oxidation: Controlled oxidation can convert the thiol to a disulfide (using mild oxidants like I₂ or air), a sulfinic acid, or a sulfonic acid (using strong oxidants like H₂O₂ or m-CPBA), providing access to a range of sulfur oxidation states.

Reactions at the Alkene Group: The double bond can be transformed while leaving the thiol group intact (often requiring temporary protection).

Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the double bond to yield hexan-1-thiol.

Epoxidation: Reaction with peroxy acids like m-CPBA forms the corresponding epoxide, 2-(oxiran-2-yl)butan-1-thiol, a valuable intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: Asymmetric dihydroxylation (e.g., using AD-mix) can install two hydroxyl groups across the double bond with high stereocontrol, producing chiral diols.

Integration of this compound into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that incorporates structural features from each component. This compound is an ideal candidate for MCRs due to its nucleophilic thiol group.

It can be employed in thiol-ene-based MCRs. For instance, in a one-pot procedure, this compound can participate in a sequence involving its addition to an electron-deficient alkene (e.g., an acrylate) and a third reactive partner. A prominent example is a Passerini-type or Ugi-type reaction where the thiol acts as the nucleophilic component. In a hypothetical Ugi-thiol variation, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid, with the thiol replacing the traditional amine nucleophile to generate complex α-acylamino thioamides containing the hexenyl moiety. This strategy enables the rapid assembly of molecularly diverse scaffolds from simple starting materials.

Table 2. Hypothetical MCRs Incorporating this compound
EntryComponent AComponent BReaction TypeResulting Product Scaffold
1FormaldehydeAnilineThiol-Mannich Reactionα-Aminomethyl thioether
2Methyl acrylate (B77674)BenzaldehydeThiol-Michael-Aldol CascadeHighly functionalized thioether-alcohol
3Benzaldehydetert-Butyl isocyanideUgi-Thiol Variationα-Amido thioester with hexenyl side chain

Stereoselective Transformations for Accessing Chiral Thioethers

The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry. This compound and its derivatives are valuable starting materials for accessing chiral thioethers through stereoselective transformations.

One major strategy is the catalytic asymmetric conjugate addition of the thiol to various Michael acceptors. Using a chiral catalyst, such as a metal complex with a chiral ligand (e.g., a chiral bisoxazoline-copper complex), the thiol can be added to α,β-unsaturated ketones, esters, or nitroalkenes with high enantioselectivity. This reaction establishes a new stereocenter at the β-position of the acceptor while introducing the hexenylthioether moiety. The resulting chiral product can be further manipulated at its alkene or carbonyl group.

Alternatively, stereoselectivity can be achieved by targeting the double bond of this compound itself. After protection of the thiol group (e.g., as a thioacetate), the alkene can undergo a range of well-established asymmetric reactions:

Sharpless Asymmetric Epoxidation: If the molecule is engineered to be an allylic alcohol, this reaction can generate chiral epoxides with predictable stereochemistry.

Asymmetric Dihydroxylation (AD): Using chiral osmium catalysts (AD-mix-α or AD-mix-β), the alkene can be converted into a chiral diol.

Asymmetric Hydrogenation: Chiral transition metal catalysts (e.g., Rh- or Ru-based) can selectively hydrogenate one face of the double bond to produce a chiral saturated thioether.

These methods provide reliable access to enantioenriched sulfur-containing molecules, which are important targets in medicinal chemistry and materials science.

Table of Mentioned Compounds

Chemical Name
This compound
Tetrahydrothiophene
2-Ethyltetrahydrothiophene
2-Ethyl-4-methyltetrahydrothiophene
2-Ethyl-2,3-dimethyltetrahydrothiophene
2-Ethyl-5-phenyltetrahydrothiophene
Disulfide
Sulfoxide
Sulfone
Sulfonic acid
Sulfinic acid
Methyl iodide
Benzyl bromide
Thioether
Thioester
Hexan-1-thiol
2-(Oxiran-2-yl)butan-1-thiol
Diol
Formaldehyde
Aniline
Methyl acrylate
Benzaldehyde
tert-Butyl isocyanide
α-Acylamino thioamide
α-Aminomethyl thioether
Thioether-alcohol
α-Amido thioester
Thioacetate (B1230152)
Nitroalkene
AIBN (Azobisisobutyronitrile)
m-CPBA (meta-Chloroperoxybenzoic acid)
H₂O₂ (Hydrogen peroxide)
I₂ (Iodine)

Based on a comprehensive search of available scientific literature, there is no specific research data or detailed studies concerning the chemical compound This compound in the context of the advanced materials science applications you have outlined.

While the general principles of thiol-ene chemistry are well-documented for other thiol and ene compounds, the explicit request to focus solely on this compound cannot be fulfilled due to the absence of specific findings for this particular molecule in the public research domain. Therefore, the generation of a scientifically accurate article with detailed findings and data tables as per the provided outline is not possible at this time.

Role of Hex 2 Ene 1 Thiol in Advanced Materials Science Research

Surface Functionalization and Modification Strategies Employing Hex-2-ene-1-thiol

Self-Assembled Monolayers (SAMs) Derived from Unsaturated Thiols

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate. The process is driven by the strong affinity of a specific head group for the substrate and intermolecular forces that promote ordering. wikipedia.org In the case of unsaturated thiols like this compound, the thiol group acts as the anchor, readily forming a stable bond with noble metal surfaces such as gold. mdpi.com

The formation of SAMs is a dynamic process. Initially, the molecules adsorb on the surface in a disordered state. Over time, typically within minutes to hours, they rearrange into a more crystalline-like, well-ordered structure. wikipedia.org The final structure and properties of the monolayer are influenced by the chemistry of the alkyl chain. The presence of the double bond in unsaturated thiols introduces a point of reactivity within the monolayer that can be exploited for further chemical modifications, a feature not present in traditional saturated alkanethiol SAMs.

The stability and order of the resulting SAM are crucial for its performance and are highly dependent on the purity of the thiol used. Even minor impurities can introduce defects and disorder into the monolayer. Research on related systems, such as partially fluorinated alkanethiols, has shown that the orientation and packing of the alkyl chains, influenced by factors like odd-even effects of carbon chain length, can significantly impact the surface properties, including wettability. uh.edu

FeatureDescriptionSource
Anchoring Group Thiol (-SH) wikipedia.org
Substrate Typically noble metals (e.g., gold) mdpi.com
Formation Process Spontaneous adsorption followed by self-organization wikipedia.org
Key Advantage of Unsaturated Thiols Post-assembly modification via the "ene" group wikipedia.org
Factors Affecting Quality Purity of the thiol, substrate quality, assembly time

Development of Functional Coatings and Adhesives

The thiol-ene reaction, a cornerstone of click chemistry, is instrumental in developing advanced functional coatings and adhesives. researchgate.netgoogle.com This reaction involves the addition of a thiol group across a double bond, a process that can be initiated by heat or UV light. wikipedia.orgresearchgate.net The reaction is known for its high efficiency, rapid rates, and minimal byproducts, making it an attractive method for polymer synthesis. wikipedia.orgusm.edu

Unsaturated thiols like this compound can be used to create polymers with unique properties. For instance, research into polymers derived from renewable resources has utilized thiol-ene chemistry to create self-immolative polymers. chemistryviews.org These materials can be designed to depolymerize in response to specific stimuli, offering a pathway to recyclable and sustainable materials. chemistryviews.org The incorporation of thiol groups into polymer backbones can also impart redox responsiveness, allowing for controlled degradation and even reformation of the material. researchgate.net

In the context of adhesives, the thiol-ene reaction provides a robust mechanism for curing, leading to strong and durable bonds. The versatility of this chemistry allows for the formulation of adhesives with tunable mechanical properties. usm.edu For example, sequential thiol-ene reactions can be used to create films with tailored characteristics. usm.edu

ApplicationKey ChemistryResulting PropertiesSource
Functional Coatings Thiol-ene polymerizationHigh refractive index, thermal stability, degradability chemistryviews.orgrsc.org
Adhesives Thiol-ene crosslinkingTunable mechanical properties, strong adhesion usm.eduresearchgate.net
Smart Polymers Stimuli-responsive thiol-ene linkagesControlled depolymerization, redox responsiveness chemistryviews.orgresearchgate.net

Supramolecular Assembly and Depolymerization Processes via Thiol-Ene Reactions

The interplay between covalent bond formation and non-covalent interactions is a key area of research in supramolecular chemistry. The thiol-ene reaction provides a powerful tool to control the assembly and disassembly of supramolecular structures. rsc.org

One notable study demonstrated that an in-situ thiol-ene reaction could be used to trigger the depolymerization of a supramolecular polymer. researchgate.netrsc.org In this system, benzene-1,3,5-tricarboxamide (B1221032) (BTA) monomers functionalized with cysteine (containing a thiol group) self-assemble into long, helical fibers. researchgate.netrsc.org By introducing a molecule with a double bond and initiating a thiol-ene reaction, the cysteine side chains are covalently modified. rsc.org This chemical transformation alters the hydrogen-bonding pattern responsible for the supramolecular assembly, leading to the breakdown of the long fibers into smaller, dimeric aggregates. researchgate.netrsc.org This research highlights how a covalent reaction can be used to exert temporal control over a non-covalent process, effectively transforming a component of the assembly into a sequestrator that induces depolymerization. researchgate.netrsc.org

Furthermore, thiol-ene click polymerization has been used to construct supramolecular polymers from pre-formed "supramonomers." rsc.org This approach allows for the creation of complex polymer architectures with controlled compositions and structures, leveraging the efficiency and pH-dependent nature of the thiol-ene reaction. rsc.org

Synthesis of Organosilicon Compounds via Thiol-Ene Reactions

The thiol-ene reaction has emerged as a significant alternative and supplement to traditional hydrosilylation for creating silicon-carbon bonds in organosilicon chemistry. mdpi.com This method is particularly valuable for synthesizing and functionalizing a wide range of organosilicon compounds, from monomers to complex branched polymers and dendrimers. mdpi.comsmu.edu

A key advantage of the thiol-ene reaction in this context is its high tolerance for various functional groups and its ability to proceed under mild conditions, often initiated photochemically. smu.eduresearchgate.net For example, various thiols can be reacted with tetravinylsilane (B72032) to produce tetrasubstituted thioether compounds with high yields and selectivity for the anti-Markovnikov product. researchgate.net This method allows for the introduction of functional groups like hydroxyls, amines, and carboxylic acids onto a silicon core. researchgate.net

Recent research has also demonstrated a novel approach for preparing functional hydrosilanes (compounds containing a Si-H bond) using the thiol-ene reaction on vinyl or allylsilanes. rsc.org Crucially, the Si-H bond remains intact during the reaction, which can be initiated with radicals or UV light. rsc.org This method enables the synthesis of various aliphatic, aromatic, and carboxyl-functionalized silanes and has even been used to create Si-H-containing materials like transparent monoliths and aerogels. rsc.org The development of carbosilane-thioether dendrimers through repetitive thiol-ene steps further showcases the power of this chemistry in creating well-defined, branched organosilicon polymers with tailored solubility and functionality. smu.edu

Organosilicon ProductSynthetic ApproachKey FeaturesSource
Functional Organosilanes Photochemical thiol-ene addition to tetravinylsilaneHigh yields (64-100%), anti-Markovnikov selectivity, introduction of diverse functional groups researchgate.net
Functional Hydrosilanes Radical or UV-initiated thiol-ene reaction on vinylsilanesPreservation of the reactive Si-H bond, quantitative yields rsc.org
Carbosilane-thioether Dendrimers Repetitive Grignard and thiol-ene stepsControlled synthesis of branched polymers, tunable exterior functionality smu.edu
Polysiloxanes Thiol-ene reaction followed by ring-opening polymerizationSynthesis of recyclable polymers with good thermal stability rsc.org

Biotechnological and Bioorganic Chemistry Research Involving Hex 2 Ene 1 Thiol Derivatives

Bioconjugation Methodologies Utilizing Thiol-Ene Chemistry

Thiol-ene chemistry has emerged as a powerful bioconjugation strategy due to its high efficiency, rapid reaction rates, and orthogonality to many biological functional groups. frontiersin.orgresearchgate.netnih.gov This radical-mediated addition of a thiol to an alkene proceeds under mild conditions, often initiated by light (photo-click chemistry), and does not require metal catalysts that can be toxic to biological systems. google.comresearchgate.net The reaction is highly chemoselective, forming a stable thioether linkage. frontiersin.orgwikipedia.org

Derivatives of hex-2-ene-1-thiol can be employed in two primary ways for bioconjugation. A molecule of interest can be functionalized with a hexenyl group, making it reactive towards thiol-containing biomolecules like cysteine residues in proteins. nih.govacs.org Conversely, a biomolecule can be modified to introduce an alkene, which can then be conjugated with this compound or its derivatives. google.com This versatility allows for the modular construction of complex biomolecular architectures.

The thiol-ene reaction's utility in bioconjugation is highlighted by its application in creating functional biomaterials. For instance, polysaccharides have been functionalized with alkene groups and subsequently cross-linked with thiol-containing molecules to form hydrogels for applications like tissue engineering and drug delivery. researchgate.netsci-hub.stmdpi.com The reaction's efficiency allows for rapid gelation under cytocompatible conditions. mdpi.comnih.gov

Peptide and Protein Modification Strategies

The ability to selectively modify peptides and proteins is crucial for understanding their function, improving their therapeutic potential, and developing new diagnostic tools. Thiol-ene chemistry provides a robust method for achieving such modifications. frontiersin.org

Site-Specific Labeling and Functionalization

Site-specific labeling of proteins allows for the introduction of probes, tags, or other functionalities at a defined location. rsc.orgresearchgate.netnih.gov Thiol-ene chemistry is well-suited for this purpose. One common strategy involves the genetic encoding of an unnatural amino acid containing an alkene side chain, such as a hexenyl group, into a protein sequence. rsc.orgresearchgate.net This provides a unique reactive handle that can be specifically targeted by a thiol-containing molecule, such as a fluorescent dye or a drug molecule. This approach offers high specificity and avoids the often-problematic modification of native amino acid residues. rsc.org

The thiol group of cysteine residues is a natural target for modification. nih.govacs.org While maleimide (B117702) chemistry is commonly used, thiol-ene reactions offer an alternative with different reactivity and stability profiles. A protein containing a cysteine can be reacted with a molecule functionalized with a hexenyl group to achieve site-specific labeling. nih.gov This has been used to attach paramagnetic lanthanide tags for NMR structural studies. nih.gov

Labeling StrategyReactive PartnersKey Features
Unnatural Amino Acid IncorporationAlkene-containing amino acid (e.g., with hexenyl group) + Thiol-functionalized probeHigh specificity, bioorthogonal. rsc.orgresearchgate.net
Cysteine ModificationCysteine residue + Hexenyl-functionalized probeUtilizes a native amino acid, offers alternative to maleimide chemistry. nih.gov

Peptide Macrocyclization via Intramolecular Thiol-Ene Reactions

Peptide macrocyclization is a key strategy for constraining peptide conformation, which can lead to increased receptor binding affinity, enhanced stability against proteolysis, and improved membrane permeability. bham.ac.uk Intramolecular thiol-ene reactions have proven to be a powerful tool for achieving this. researchgate.netmdpi.com

In this approach, a linear peptide is synthesized containing both a thiol (typically from a cysteine residue) and an alkene-containing amino acid, which could incorporate a hexenyl moiety. researchgate.netwhiterose.ac.uk Upon initiation, typically with UV light, the thiol radical adds to the alkene intramolecularly, forming a cyclic peptide with a stable thioether linkage. researchgate.netmdpi.com This method has been successfully applied to the on-resin synthesis of cyclic peptides. researchgate.net The reaction is often high-yielding and tolerant of various amino acid side chains. whiterose.ac.uk The length of the linker between the thiol and the ene, such as that provided by a hexenyl group, can influence the ring size and the efficiency of the cyclization. whiterose.ac.uk This strategy has been used to synthesize biologically relevant peptides, including analogs of autoinducing peptides. researchgate.net A photochemical acyl thiol-ene reaction has also been developed to create cyclic peptide thiolactones. rsc.org

Carbohydrate Functionalization and Glycoconjugate Synthesis

Carbohydrates play vital roles in numerous biological processes, and the synthesis of functionalized carbohydrates and glycoconjugates is essential for glycobiology research and the development of carbohydrate-based therapeutics. frontiersin.org Thiol-ene chemistry offers a mild and efficient method for modifying carbohydrates. nih.govresearchgate.net

Synthesis of Thiodisaccharides and Thiosugars

Thiodisaccharides, where the interglycosidic oxygen atom is replaced by sulfur, are valuable tools for studying carbohydrate-processing enzymes as they are often resistant to enzymatic hydrolysis. The thiol-ene reaction provides a stereoselective route to these compounds. nih.gov For instance, the photoinitiated addition of a sugar thiol to a glycal (an unsaturated sugar) can lead to the formation of a thiodisaccharide with high stereoselectivity. nih.gov Similarly, intramolecular thiol-ene cyclization of precursors containing both a thiol and an alkene can be used to synthesize thiosugars. wikipedia.org

The photoinduced addition of thioacetic acid to glycals, followed by deacetylation, has been established as a general and stereoselective method for producing 1,2-cis-α-glycosyl thiols. nih.gov These thiols are key intermediates for synthesizing α,α'-thiodisaccharides. nih.gov The reaction conditions, particularly performing the reaction at low temperatures in a frozen state, have been shown to significantly improve both yield and stereoselectivity. nih.gov

Reaction TypeReactantsProductSignificance
Intermolecular Thiol-EneSugar Thiol + GlycalThiodisaccharideCreation of enzyme-resistant sugar analogs. nih.gov
Intramolecular Thiol-EneThiol- and alkene-containing sugar precursorThiosugarSynthesis of cyclic thio-analogs of sugars. wikipedia.org
Thiol-Ene followed by DeprotectionThioacetic Acid + Glycal1,2-cis-α-Glycosyl ThiolKey building block for thiodisaccharides. nih.gov

Modification of Glycosides and Polysaccharides

The hydroxyl groups of glycosides and polysaccharides can be chemically modified to introduce alkene functionalities, such as pentenoyl or allyl groups. researchgate.netsci-hub.stmdpi.com These modified carbohydrates can then undergo thiol-ene reactions with various thiols, including derivatives of this compound, to attach a wide range of functional groups. This strategy has been used to append peptides, hydrophobic moieties, and other bioactive molecules to polysaccharides like hyaluronic acid and dextran. researchgate.netsci-hub.st

This post-polymerization modification approach allows for the creation of a library of functionalized polymers from a common backbone, which is useful for screening for properties such as protein stabilization. nih.gov The functionalization of polysaccharides via thiol-ene chemistry is particularly valuable for creating hydrogels with tailored properties for biomedical applications, such as controlled drug release and 3D printing of scaffolds for tissue engineering. researchgate.netmdpi.com The reaction's efficiency and mild, aqueous conditions are highly advantageous for these applications, preserving the integrity of the polysaccharide backbone and any conjugated biomolecules. researchgate.netsci-hub.st

Chemoenzymatic Transformations Involving Thiol-Ene Adducts

Chemoenzymatic synthesis represents a powerful strategy in modern chemistry, merging the efficiency and versatility of chemical reactions with the unparalleled selectivity of biocatalysts. In the context of thiol-ene adducts, this approach typically involves the chemical synthesis of a thioether substrate via a thiol-ene reaction, followed by an enzymatic transformation to introduce specific functionalities or chirality. The thiol-ene reaction is valued for its "click" characteristics, proceeding rapidly under mild conditions with high yields and tolerance for various functional groups. nih.govfrontiersin.org This radical-mediated addition of a thiol to a carbon-carbon double bond provides a robust method for creating a diverse library of thioether adducts, which can then serve as substrates for enzymatic modification. frontiersin.orgdiva-portal.org

Enzymes, particularly hydrolases like lipases, are frequently employed in these subsequent transformation steps. researchgate.net Lipases are noted for their operational stability, broad substrate acceptance, and high regio- and enantioselectivity, often without the need for cofactors. researchgate.netmdpi.com While their natural function is to catalyze the hydrolysis of lipids, they have been successfully used to catalyze a range of "unnatural" reactions on novel substrates, including Michael additions and the 1,2-addition of thiols to imines. researchgate.netrsc.org This catalytic promiscuity makes them ideal candidates for modifying the thioether products derived from thiol-ene chemistry.

Research in this area focuses on leveraging enzymatic catalysis for key transformations such as kinetic resolutions, desymmetrization, and polymerizations, using the pre-formed thiol-ene adducts as building blocks. For instance, an adduct containing a prochiral or racemic functional group (e.g., an ester or alcohol) can be selectively modified by an enzyme to yield a highly enantioenriched product. The combination of these two methodologies allows for the synthesis of complex, high-value molecules that would be difficult to obtain through purely chemical or purely biological routes.

The following table details plausible chemoenzymatic transformations on adducts that could be derived from precursors like this compound, based on established enzymatic capabilities.

Thiol-Ene Adduct Substrate Enzyme Transformation Type Potential Product Scientific Rationale
Adduct of this compound and an acrylate (B77674) ester (e.g., ethyl acrylate)Candida antarctica Lipase B (CALB)Enantioselective HydrolysisChiral carboxylic acid and unreacted esterLipases are widely used for the kinetic resolution of racemic esters, selectively hydrolyzing one enantiomer to yield a chiral acid and the remaining unreacted ester enantiomer. mdpi.com
Adduct of a dithiol and a diene, forming a linear polymer precursor with hydroxyl groupsCandida antarctica Lipase B (CALB)Polycondensation / PolyesterificationHigh molecular weight polyesterCALB is a known biocatalyst for the synthesis of various polyesters under mild conditions, replacing traditional organometallic catalysts. mdpi.com
Adduct of this compound and a vinyl ketoneCarbonyl Reductase / Alcohol DehydrogenaseAsymmetric ReductionChiral secondary alcoholCarbonyl reductases are enzymes specialized in the stereoselective reduction of ketones to alcohols, a key reaction in producing chiral synthons.
Thioether adduct with a terminal alkene functionalityThiol DioxygenaseDioxygenationSulfinic acid derivativeThiol dioxygenases catalyze the O2-dependent oxidation of sulfur-containing compounds, such as the conversion of cysteine to cysteinesulfinic acid. acs.org

Environmental and Degradation Pathway Research of Hex 2 Ene 1 Thiol Academic Focus

Mechanisms of Abiotic Degradation (e.g., Photo-oxidation, Hydrolysis)

Abiotic degradation processes are critical in determining the environmental persistence of Hex-2-ene-1-thiol, particularly in the atmosphere and aquatic systems. These non-biological pathways include reactions driven by light (photochemical) and water (hydrolytic).

Photo-oxidation

In the troposphere, the primary degradation pathway for most volatile organic compounds is oxidation initiated by hydroxyl (OH) radicals. whiterose.ac.uk For this compound, its structure, featuring both a thiol group (-SH) and a carbon-carbon double bond (C=C), presents multiple sites for oxidative attack. Theoretical studies on the similar unsaturated thiol, 3-methyl-2-butene-1-thiol (B196119) (MBT), provide significant insight into these mechanisms. acs.org The reaction with OH radicals is expected to proceed via two main channels: OH radical addition to the C=C bond and hydrogen atom abstraction from the S-H bond. acs.org

Recent research has also uncovered a non-photochemical, spontaneous oxidation pathway for thiols and thioethers that occurs at the air-water interface of sea spray aerosols. acs.orgresearchgate.net This process, fueled by the enrichment of the compounds at the interface and the generation of reactive radicals, can lead to the formation of disulfides, sulfoxides, and sulfones, representing a potentially significant abiotic degradation route in marine environments. acs.org

Hydrolysis

Hydrolysis involves the cleavage of chemical bonds by reaction with water. For this compound, which lacks functional groups like esters that are readily hydrolyzed, this pathway is likely less significant than oxidation. harvard.edunih.govreading.ac.uk However, the stability of the molecule in aqueous solutions can be influenced by pH. Studies on allyl sulfide-containing materials show that the protonation state of the thiol group can influence degradation rates. nih.gov While not a primary degradation mechanism, pH-dependent reactions could play a role in the transformation of this compound in specific aquatic environments. nih.gov

Table 1: Plausible Abiotic Degradation Reactions of this compound

Reaction TypeMechanismPrimary ProductsEnvironmental CompartmentSignificance
Photo-oxidationOH radical addition to C=C bondHydroxylated RadicalsAtmosphereMajor Pathway whiterose.ac.ukacs.org
Photo-oxidationH-atom abstraction from S-H groupThiyl Radical + H₂OAtmosphereMajor Pathway acs.org
Interfacial OxidationSpontaneous radical formation in aerosolsDisulfides, Sulfoxides, SulfonesAir-Water Interface (e.g., Sea Spray)Potentially significant in marine systems acs.orgresearchgate.net
HydrolysisReaction with waterNot a primary pathwayWaterMinor, potentially pH-dependent nih.gov

Research into Biotic Transformation Pathways (e.g., Microbial Metabolism if documented in research)

Biotic transformation, driven by microorganisms like bacteria and yeast, is a fundamental process in the environmental cycling of sulfur compounds. researchgate.netnih.gov These pathways can both form and degrade volatile thiols.

Research in enology (wine science) provides compelling indirect evidence for the potential microbial metabolism of this compound. Studies have shown that the C6 compounds (E)-2-hexenal and (E)-2-hexen-1-ol, which are direct structural analogues of this compound, are rapidly metabolized by yeast (Saccharomyces cerevisiae) during fermentation. nih.govresearchgate.netnih.gov These C6 aldehydes and alcohols are consumed by yeast almost immediately after inoculation. nih.gov

Furthermore, these C6 precursors can react with hydrogen sulfide (B99878) (H₂S), another product of yeast metabolism, to form the varietal thiol 3-mercaptohexan-1-ol (3MH). nih.govresearchgate.net This suggests a plausible biotic formation pathway for this compound from its corresponding C6 aldehyde or alcohol precursors in sulfur-rich, anoxic environments where microbial activity is high. Conversely, the same enzymatic systems in yeast that metabolize (E)-2-hexen-1-ol may also be capable of degrading this compound. The transformation of thiol precursors into volatile thiols often involves a carbon-sulfur β-lyase enzyme activity within the yeast. oup.com

Beyond yeast, various bacteria are known to degrade thiols. Strains of Brevibacillus and Staphylococcus have been shown to be capable of degrading long-chain thiols, utilizing them as a sole source of carbon and energy. researchgate.net The microbial cycling of volatile sulfur compounds is a key part of the global sulfur cycle, with microorganisms in soil and sediment actively forming and consuming compounds like methanethiol (B179389). researchgate.netnih.gov This indicates that soil and sediment bacteria could likely metabolize this compound.

Table 2: Consumption of C6 Precursors by Yeast (Saccharomyces cerevisiae) during Fermentation

Data conceptualized from studies showing rapid metabolism of (E)-hex-2-enal, a structural analogue of this compound. nih.gov

Time After Inoculation(E)-2-hexenal ConcentrationMetabolic Outcome
0 hoursInitial ConcentrationMetabolism begins immediately nih.gov
1-3 hoursRapidly DecreasingConversion to (E)-2-hexen-1-ol and other metabolites nih.gov
&lt;10 hoursBelow Detection LimitComplete consumption by yeast nih.gov

Fate and Transport of this compound in Model Environmental Systems

The fate and transport of a chemical describe its movement and distribution in the environment. This is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow), which indicates its tendency to associate with organic matter.

Fugacity modeling of related short-chain (C2-C4) aliphatic thiols indicates that upon release into the environment, they would partition primarily into water and soil compartments, with a smaller but significant fraction entering the atmosphere. oecd.org For this compound, its longer six-carbon chain and double bond would make it more hydrophobic (higher log Kow) than these smaller thiols. This would likely result in a greater tendency to adsorb to organic matter in soil and sediment. mdpi.com

The transfer between air and water is governed by the Henry's Law constant. viu.ca The volatility of this compound suggests it can be transported in the atmosphere, where it would be subject to rapid photo-oxidation. acs.orgoecd.org In aquatic systems, its transport may be influenced by its affinity for other substances. Low molecular weight thiols are known to have a high affinity for heavy metals, suggesting that in contaminated soils or waters, this compound could form complexes with metals, affecting its mobility and bioavailability. bsmiab.org

In marine environments, a key transport mechanism involves the ejection of dissolved organic sulfur compounds into the atmosphere within sea spray aerosols. acs.orgresearchgate.net Once at the air-water interface of these microdroplets, they can undergo rapid oxidation, transforming them into less volatile compounds that may contribute to atmospheric particle formation. acs.org

Table 3: Predicted Environmental Partitioning Based on Fugacity Modeling of C2-C4 Thiols

Data from OECD assessment for short-chain thiols provides a model for predicting the fate of this compound. oecd.org

Compound% in Air% in Water% in Soil% in Sediment
Ethyl Mercaptan (C2)6.9%75%17%0.2%
n-Propyl Mercaptan (C3)6.0%68%25%0.2%
n-Butyl Mercaptan (C4)5.7%58%36%0.2%
This compound (C6, unsaturated)Lower than C4Lower than C4Higher than C4Higher than C4

Note: Values for this compound are qualitative predictions. Increased carbon chain length and hydrophobicity would favor partitioning into soil and sediment over water and air.

Future Research Directions and Emerging Methodologies in Hex 2 Ene 1 Thiol Chemistry

Exploration of Novel Catalytic Systems (e.g., Organocatalysis, Metal-Free Catalysis)

The traditional radical-mediated thiol-ene reaction, while effective, often relies on UV initiation or metal-based catalysts. Future research is increasingly focused on the development of more sustainable and cost-effective catalytic systems.

Organocatalysis: Organocatalysis has emerged as a powerful tool in organic synthesis, and its application to thiol-ene reactions is a promising area of investigation. researchgate.net For Hex-2-ene-1-thiol, organocatalysts could offer several advantages, including lower toxicity, reduced cost, and milder reaction conditions. For instance, metal-free photoredox catalysis using organic dyes or other photoactive molecules can initiate the thiol-ene reaction under visible light. researchgate.netmdpi.com Phenylglyoxylic acid has been identified as an efficient organophotocatalyst for the anti-Markovnikov addition of thiols to alkenes. researchgate.netmdpi.com Another approach involves the use of Lewis basic molecules like acridine (B1665455) orange, which are believed to initiate the reaction through a proton-coupled electron transfer (PCET) process under blue light irradiation. researchgate.netacs.orgacs.org The application of such catalysts to the reactions of this compound could lead to highly efficient and selective transformations.

Metal-Free Catalysis: Beyond organocatalysis, other metal-free catalytic systems are gaining traction. A notable example is the use of graphitic carbon nitride (g-C3N4) nanosheets as a visible-light-active photocatalyst for thiol-ene reactions. nih.gov This approach offers a green, atom-economic, and inexpensive method for the hydrothiolation of alkenes and has shown high yields for various substrates. nih.gov Research into applying these semiconductor-based photocatalysts for reactions involving this compound could unlock new, environmentally benign synthetic routes. The development of such metal-free systems is crucial for applications where metal contamination is a concern. nih.govrsc.org

A comparative look at different catalytic approaches is presented in the table below:

Catalyst TypeExamplesAdvantages for this compound Chemistry
Organocatalysts Phenylglyoxylic acid, Acridine OrangeMild reaction conditions, low toxicity, cost-effective, high selectivity. researchgate.netmdpi.comresearchgate.netacs.orgacs.org
Metal-Free Catalysts Graphitic carbon nitride (g-C3N4)Sustainable, inexpensive, high yields, suitable for large-scale synthesis. nih.gov

Development of Advanced Photochemistry in Thiol-Ene Reactions

Photochemistry offers precise control over chemical reactions, and its application in thiol-ene chemistry is a rapidly advancing field. For this compound, this translates to the potential for creating complex molecular architectures with high fidelity.

The shift from UV to visible-light initiation is a significant trend, driven by the desire for safer and more energy-efficient processes. mdpi.comacs.org Various organic photocatalysts, such as 9-mesityl-10-methylacridinum tetrafluoroborate, have been shown to effectively initiate radical thiol-ene reactions under visible light. acs.orgresearchgate.net The use of different photoinitiators allows for wavelength control, which can be used to selectively trigger specific reactions in a complex mixture. For example, hexaarylbiimidazoles (HABIs) have been investigated as visible-light-active photoinitiators for thiol-ene systems, showing rapid polymerization rates upon irradiation at specific wavelengths. nih.govpocketdentistry.com This level of control could be harnessed for the sequential functionalization of molecules containing this compound.

A key advantage of photochemistry is the ability to control where and when a reaction occurs. This spatiotemporal control is crucial for applications in materials science and surface patterning. acs.orgnsf.gov For instance, by using a focused light source, it is possible to graft this compound onto specific regions of a surface or within a polymer matrix. This has been demonstrated in the creation of multilayer hydrogels through interfacial visible light-mediated thiol-ene photo-click reactions. nih.gov Furthermore, the kinetics of the thiol-ene reaction can be manipulated to achieve two-stage polymerizations, enabling the creation of materials with controlled architectures and properties. acs.orgnsf.gov The development of photo-cleavable linkers in conjunction with thiol-ene chemistry also allows for the reversible patterning of biomolecules, a technique that could be adapted for advanced applications involving this compound. nih.gov

Visible-Light Photoinitiation and Wavelength Control

Integration with Flow Chemistry and Automated Synthesis for Scalability

To move from laboratory-scale synthesis to industrial production, the integration of thiol-ene reactions with flow chemistry and automated systems is essential.

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and greater scalability. rsc.orgrsc.orgnih.gov The photo-thiol-ene reaction is particularly well-suited for flow chemistry, as the short path length in a tubular reactor maximizes photon absorption, leading to higher reaction rates and yields. rsc.org Self-optimizing flow reactors can be used to rapidly identify the optimal conditions for the reaction of this compound with various partners. rsc.org This technology has been successfully applied to the functionalization of complex molecules like cinchona alkaloids and for peptide bioconjugation in green solvents. rsc.orgrsc.orgnih.gov A recent development showcases the use of a PhotoCube™ reactor for rapid and high-yield thiol-ene additions in continuous flow mode, highlighting the efficiency of this approach. thalesnano.com

Automated Synthesis: Automation is key to high-throughput synthesis and screening. Automated solid-phase synthesis methods are being developed for the preparation of complex molecules involving thiol chemistry. nih.gov For instance, an automated method for the synthesis of oligo(disulfide)s has been reported, which could be adapted for the synthesis of polymers or oligomers incorporating this compound. nih.gov Similarly, semi-automated and fully automated systems have been developed for the synthesis of thiol-reactive prosthetic groups for applications in medical imaging, demonstrating the potential for automating complex synthetic sequences involving thiols. scirp.orgresearchgate.netnih.gov

Computational Design and Predictive Modeling of Novel Thiol-Ene Systems

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical reactions. For this compound, computational methods can accelerate the discovery of new reactions and materials.

Computational Design: Density functional theory (DFT) calculations can be used to study the energetics and kinetics of thiol-ene reactions, providing insights into the underlying factors that control reactivity. acs.orgresearchgate.netdergipark.org.tr This allows for the rational design of new reactants and catalysts. For example, computational studies have been used to analyze the influence of alkene functionality on the reaction mechanism, predicting the order of reactivity for different substrates. acs.orgresearchgate.net Such studies could be applied to this compound to predict its reactivity with a wide range of ene partners and to design novel reactions with desired outcomes. Computational modeling has also been employed to understand the role of initiator structures and to investigate potential side reactions in thiol-ene polymerizations. dergipark.org.tr

Predictive Modeling: Predictive models are being developed to forecast the reactivity of thiols with various electrophiles. chemrxiv.orgnih.govacs.orgacs.orgresearchgate.net These models often use parameters like electron affinity to predict reaction rates. chemrxiv.orgacs.orgresearchgate.net Such models could be invaluable for the high-throughput screening of potential reaction partners for this compound, saving significant experimental time and resources. For instance, predictive models have been successfully used to understand the reactivity of N-heteroaryl α-methylene-γ-lactams with thiols, a class of compounds relevant to medicinal chemistry. chemrxiv.orgacs.orgacs.orgresearchgate.net

Expanding the Scope of Thiol-Ene Chemistry to New Substrate Classes and Architectures

The versatility of the thiol-ene reaction allows for its application to a wide range of substrates, leading to the creation of novel molecular architectures.

New Substrate Classes: Future research will likely focus on expanding the scope of the thiol-ene reaction to include more diverse and complex substrates. The acid-catalyzed thiol-ene (ACT) reaction, for example, produces S,X-acetal conjugates, which are different from the thioether products of the radical-mediated reaction. rsc.org This opens up possibilities for creating materials with unique properties, such as degradable networks for drug delivery. rsc.org The sequential initiation of different thiol-X reactions (thiol-Michael, ACT, and thiol-ene) in a one-pot system has also been demonstrated, allowing for the creation of complex, multifunctional molecules. rsc.org

Novel Architectures: The thiol-ene reaction is a powerful tool for the synthesis of new polymer architectures. umass.eduresearchgate.netrsc.org It has been used to create block copolymers, polymer networks with tunable crosslinking density, and self-healing elastomers. umass.eduresearchgate.netrsc.org By carefully selecting the monomers and reaction conditions, it is possible to control the final properties of the material. For this compound, this could involve its use as a monomer or a functionalizing agent to create polymers with specific thermal, mechanical, or optical properties. The ability to control network architecture through the choice of ene-type and stereochemistry further expands the possibilities for creating tailored materials. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Hex-2-ene-1-thiol in laboratory settings?

  • Methodological Answer : Synthesis typically involves thiol-ene "click chemistry" strategies, leveraging reactions like radical-mediated thiol-ene coupling. Key steps include:

  • Using hexene derivatives (e.g., hex-2-ene) and thiolating agents (e.g., thiourea or H₂S under controlled conditions).
  • Purification via fractional distillation or column chromatography to isolate the thiol product .
  • Safety protocols for handling volatile thiols (e.g., inert atmosphere, fume hoods) should align with OSHA-compliant guidelines for flammable and toxic substances .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and purity. The thiol proton (~1–2 ppm) and alkene protons (~5–6 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) identifies molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Stretching frequencies for S-H (~2550 cm1^{-1}) and C=C (~1650 cm1^{-1}) confirm functional groups .

Q. What safety protocols are essential when handling this compound in experimental setups?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .
  • Storage : Store in airtight, light-resistant containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent disulfide formation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model reaction pathways (e.g., thiol-ene additions) using Gaussian or ORCA software. Optimize geometries at the B3LYP/6-31G* level to predict activation energies .
  • Molecular Dynamics : Simulate interactions with metal surfaces (e.g., Au or Ag) to study adsorption behavior. Compare with experimental XPS or AFM data .

Q. What experimental strategies resolve contradictions in reported reaction yields of this compound derivatives?

  • Methodological Answer :

  • Systematic Replication : Reproduce reactions under varying conditions (e.g., solvent polarity, temperature) to identify critical variables .
  • Statistical Analysis : Apply ANOVA or Design of Experiments (DoE) to quantify the impact of factors like catalyst loading or reaction time .
  • Sensitivity Testing : Use GC-MS to detect trace byproducts (e.g., disulfides) that may reduce yields .

Q. How does the stereochemistry of this compound influence its interaction with metal surfaces?

  • Methodological Answer :

  • Controlled Synthesis : Prepare stereoisomers (cis/trans) via asymmetric catalysis or chiral auxiliaries.
  • Surface Analysis : Use STM or QCM-D to compare adsorption kinetics and monolayer formation for each isomer .
  • Theoretical Validation : Overlay computational charge-density maps with experimental X-ray crystallography data .

Data Presentation and Ethical Considerations

Q. How should researchers present contradictory spectral data for this compound in publications?

  • Methodological Answer :

  • Transparency : Report raw data (e.g., NMR integrals, coupling constants) alongside processed spectra. Disclose instrument calibration details .
  • Comparative Tables : Highlight discrepancies (e.g., unexpected peaks) and propose hypotheses (e.g., solvent impurities, isomerization) .
  • Ethical Reporting : Avoid selective data omission; discuss limitations in the "Experimental" section .

Q. What ethical guidelines apply to studies involving this compound’s environmental impact?

  • Methodological Answer :

  • Waste Disposal : Follow EPA protocols for thiol-containing waste, including neutralization with oxidizing agents (e.g., NaOCl) before disposal .
  • Ecotoxicity Testing : Use OECD guidelines (e.g., Daphnia magna assays) to assess aquatic toxicity. Disclose results even if adverse .

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